Cyclohexyl 4-amino-4-methylpentanoate
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Overview
Description
Cyclohexyl 4-amino-4-methylpentanoate is a chemical compound with the molecular formula C12H23NO2 It is known for its unique structure, which includes a cyclohexyl group attached to a 4-amino-4-methylpentanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl 4-amino-4-methylpentanoate typically involves the esterification of 4-amino-4-methylpentanoic acid with cyclohexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl 4-amino-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or esters.
Scientific Research Applications
Cyclohexyl 4-amino-4-methylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexyl 4-amino-4-methylpentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclohexyl 4-amino-4-methylpentanoate can be compared with other similar compounds such as:
- Cyclohexyl 4-amino-4-methylbutanoate
- Cyclohexyl 4-amino-4-methylhexanoate
These compounds share structural similarities but differ in the length of the carbon chain attached to the amino group. The unique structure of this compound provides distinct chemical and biological properties, making it valuable for specific applications.
Biological Activity
Cyclohexyl 4-amino-4-methylpentanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a cyclohexyl group attached to an amino acid derivative, which is believed to influence its interaction with biological systems. The presence of both the cyclohexyl and amino groups may enhance its lipophilicity and ability to cross biological membranes, potentially leading to various pharmacological effects.
The mechanism of action for this compound is not fully elucidated; however, it is hypothesized that it interacts with specific biomolecular targets, including enzymes and receptors. As a derivative of an amino acid, it may mimic natural substrates in metabolic pathways, leading to modulation of enzymatic activity or receptor signaling.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antitumor Activity : Analogous compounds have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit similar properties. For instance, structure-activity relationship (SAR) studies have demonstrated that modifications in the amino acid structure can significantly affect antitumor potency .
- Neuroprotective Effects : Some derivatives have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases where mitochondrial dysfunction plays a critical role .
- Anti-inflammatory Properties : Compounds similar to this compound have been noted for their anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines or modulation of immune responses .
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of cyclohexyl derivatives on human cancer cell lines. Results indicated that certain structural modifications led to increased potency against HCT-116 colon cancer cells, with IC50 values significantly lower than those of unmodified compounds .
- Neuroprotection Research : In a model of neurodegeneration, analogs were tested for their ability to enhance mitochondrial function. The results showed that specific substitutions on the cyclohexyl ring improved mitochondrial bioenergetics and reduced cell death in neuroblastoma cells .
Table 1: Biological Activity Summary
Activity Type | Observed Effects | Reference |
---|---|---|
Antitumor | Cytotoxicity against HCT-116 cells | |
Neuroprotection | Enhanced mitochondrial function | |
Anti-inflammatory | Reduced pro-inflammatory cytokine levels |
Table 2: Structure-Activity Relationships
Properties
Molecular Formula |
C12H23NO2 |
---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
cyclohexyl 4-amino-4-methylpentanoate |
InChI |
InChI=1S/C12H23NO2/c1-12(2,13)9-8-11(14)15-10-6-4-3-5-7-10/h10H,3-9,13H2,1-2H3 |
InChI Key |
ZYIWHKPSEHTIGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC(=O)OC1CCCCC1)N |
Origin of Product |
United States |
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